molecular formula C14H14ClNO B169299 3-chloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 183861-03-2

3-chloro-N-[(4-methoxyphenyl)methyl]aniline

Cat. No. B169299
M. Wt: 247.72 g/mol
InChI Key: AUICOXPFTSMCHZ-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. It is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent adducts. This property makes it useful in the synthesis of various biologically active compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline are not well studied. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.

Future Directions

There are several future directions for the use of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in scientific research. One direction is the synthesis of new biologically active compounds that can be used as potential drugs for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline and its derivatives. Finally, the investigation of the mechanism of action and the biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can provide valuable insights into its potential applications in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an important organic compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved by various methods. One of the most common methods is the reaction of 3-chloroaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline.

Scientific Research Applications

3-chloro-N-[(4-methoxyphenyl)methyl]aniline is widely used in scientific research as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of antitumor agents, antimalarial drugs, and anti-inflammatory agents. It is also used in the synthesis of various dyes and pigments.

properties

CAS RN

183861-03-2

Product Name

3-chloro-N-[(4-methoxyphenyl)methyl]aniline

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C14H14ClNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10H2,1H3

InChI Key

AUICOXPFTSMCHZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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